molecular formula C20H15N5OS B12011137 4-((3-Phenoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 497823-70-8

4-((3-Phenoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12011137
CAS No.: 497823-70-8
M. Wt: 373.4 g/mol
InChI Key: UUXCKGVFTKCCRY-HYARGMPZSA-N
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Description

4-((3-Phenoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Phenoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Triazole Core: The triazole ring is often synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Pyridinyl Group: The pyridin-2-yl group is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.

    Schiff Base Formation: The final step involves the condensation of the triazole derivative with 3-phenoxybenzaldehyde to form the Schiff base, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The Schiff base can be reduced to the corresponding amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Disulfide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology

Biologically, it has shown promise as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell walls and inhibit enzyme activity.

Medicine

In medicinal chemistry, it is being explored for its potential as an anticancer agent, particularly in targeting specific cancer cell pathways.

Industry

Industrially, it could be used in the development of new materials with specific electronic or optical properties due to its conjugated system.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The triazole ring can coordinate with metal ions, disrupting metalloproteins. The Schiff base moiety can form covalent bonds with nucleophilic sites in proteins, altering their function. Additionally, the phenoxy group can interact with hydrophobic pockets in enzymes, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    4-((3-Phenoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol: is similar to other triazole derivatives such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique electronic properties and biological activities. The presence of the phenoxy group enhances its hydrophobic interactions, while the pyridinyl group provides additional sites for coordination with metal ions.

This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields

Properties

CAS No.

497823-70-8

Molecular Formula

C20H15N5OS

Molecular Weight

373.4 g/mol

IUPAC Name

4-[(E)-(3-phenoxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H15N5OS/c27-20-24-23-19(18-11-4-5-12-21-18)25(20)22-14-15-7-6-10-17(13-15)26-16-8-2-1-3-9-16/h1-14H,(H,24,27)/b22-14+

InChI Key

UUXCKGVFTKCCRY-HYARGMPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C4=CC=CC=N4

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NN3C(=NNC3=S)C4=CC=CC=N4

Origin of Product

United States

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